molecular formula C17H17N3OS2 B2399600 N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1,3-benzothiazole-6-carboxamide CAS No. 2097912-18-8

N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1,3-benzothiazole-6-carboxamide

Cat. No.: B2399600
CAS No.: 2097912-18-8
M. Wt: 343.46
InChI Key: LYLAEPUGOKACIA-UHFFFAOYSA-N
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Description

N-{1-[(Thiophen-3-yl)methyl]pyrrolidin-3-yl}-1,3-benzothiazole-6-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a unique combination of a thiophene ring, a pyrrolidine ring, and a benzothiazole moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1,3-benzothiazole-6-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the thiophene derivative, followed by the formation of the pyrrolidine ring, and finally, the coupling with the benzothiazole moiety. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the carboxamide group to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzothiazole or thiophene rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxides or sulfones, while reduction of the carboxamide group may produce the corresponding amine derivative.

Scientific Research Applications

N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1,3-benzothiazole-6-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or disrupt viral replication by targeting viral proteins.

Comparison with Similar Compounds

N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1,3-benzothiazole-6-carboxamide can be compared with other benzothiazole derivatives, such as:

    2-Aminobenzothiazole: Known for its antimicrobial and anticancer properties.

    Benzothiazole-2-thiol: Studied for its antioxidant and anti-inflammatory activities.

    6-Nitrobenzothiazole: Investigated for its potential as an anticancer agent.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other benzothiazole derivatives.

Properties

IUPAC Name

N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]-1,3-benzothiazole-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3OS2/c21-17(13-1-2-15-16(7-13)23-11-18-15)19-14-3-5-20(9-14)8-12-4-6-22-10-12/h1-2,4,6-7,10-11,14H,3,5,8-9H2,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYLAEPUGOKACIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)C2=CC3=C(C=C2)N=CS3)CC4=CSC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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